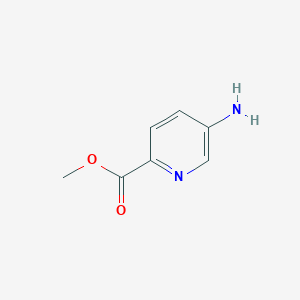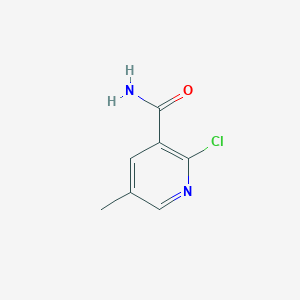
Methyl 5-aminopyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it can have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of similar compounds, such as methyl-2-aminopyridine-4-carboxylate derivatives, has been reported . The process involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “Methyl 5-aminopyridine-2-carboxylate” consists of a pyridine ring with an amino group at the 5th position and a carboxylate ester group at the 2nd position . The exact structure can be represented by the SMILES string COC(=O)c1cncc(N)c1 .
Applications De Recherche Scientifique
Heterocyclic Building Blocks
Methyl 5-aminopyridine-2-carboxylate: is a valuable heterocyclic building block used in the synthesis of more complex molecules. Its structure allows for the introduction of additional functional groups, making it a versatile precursor in the design of novel compounds for pharmaceuticals and agrochemicals .
Amidinium-Carboxylate Interactions
This compound is instrumental in studying amidinium-carboxylate interactions in water. These interactions are significant in biochemistry, mimicking hydrogen bonds and electrostatic interactions found in proteins and enzymes, thus aiding in the understanding of biochemical stability and processes .
Photoluminescent Materials
Researchers have explored the use of Methyl 5-aminopyridine-2-carboxylate derivatives in the development of photoluminescent materials. These materials have potential applications in improving the efficiency of photon conversion in solar cells, offering a cost-effective alternative to current materials based on lanthanides .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-aminopyridine-4-carboxylate”, indicates that it is considered hazardous . It may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “Methyl 5-aminopyridine-2-carboxylate” are not mentioned in the available resources, similar compounds such as 2-aminopyrimidines have shown potential in the field of medicinal chemistry due to their antimicrobial and antiplasmodial activities . Therefore, it can be speculated that “Methyl 5-aminopyridine-2-carboxylate” and its derivatives might also have potential applications in medicinal chemistry and drug development.
Mécanisme D'action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities .
Result of Action
Related compounds have shown potential in inhibiting cell growth in several human breast cancer cell lines .
Propriétés
IUPAC Name |
methyl 5-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSUEZSIXOJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499056 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67515-76-8 | |
| Record name | Methyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)





![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)



![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)
